4-Phenoxy-1,3-benzothiazol-2-amine

説明

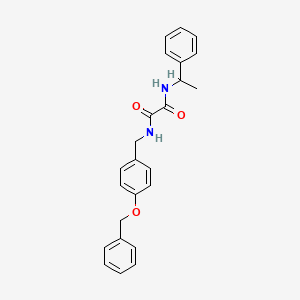

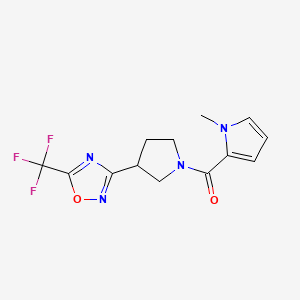

4-Phenoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H10N2OS . It is used for research purposes .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 4-Phenoxy-1,3-benzothiazol-2-amine consists of a benzothiazole ring attached to a phenyl ring via an oxygen atom . The benzothiazole ring is a bicyclic structure composed of a benzene ring fused to a thiazole ring .科学的研究の応用

Anti-Tubercular Activity

4-Phenoxy-1,3-benzothiazol-2-amine: has been investigated for its anti-tubercular properties. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibited promising inhibition potency, making them potential candidates for developing new anti-TB drugs .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodology, pioneered by Hansch, correlates physicochemical properties with biological activity. Researchers have used QSAR modeling to establish a relationship between the structural features of 4-Phenoxy-1,3-benzothiazol-2-amine derivatives and their biological effects. This approach aids in predicting the compound’s activity based on its chemical structure .

Synthesis of Benzothiazoles

The compound has been employed in the synthesis of benzothiazoles. One notable route involves cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This method yields various benzothiazoles efficiently .

Antioxidant Properties

Certain derivatives of 4-Phenoxy-1,3-benzothiazol-2-amine have demonstrated potent antioxidant activity. These compounds were evaluated in vitro, and their IC50 values indicated strong antioxidant effects. Further exploration of their antioxidant mechanisms could be valuable .

将来の方向性

Benzothiazole derivatives, such as 4-Phenoxy-1,3-benzothiazol-2-amine, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, mediating their anti-inflammatory effects .

Biochemical Pathways

, benzothiazole derivatives have been associated with various biochemical pathways. For instance, some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These effects suggest that the compound may induce changes at the molecular and cellular levels, potentially affecting cell growth, inflammation, and other processes.

特性

IUPAC Name |

4-phenoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLROQLPSKILYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-1,3-benzothiazol-2-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)

![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)

![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)

![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)

![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)

![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)

![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)